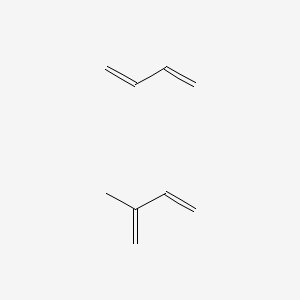

Isoprene butadiene

Description

Properties

CAS No. |

25102-52-7 |

|---|---|

Molecular Formula |

C9H14 |

Molecular Weight |

122.21 g/mol |

IUPAC Name |

buta-1,3-diene;2-methylbuta-1,3-diene |

InChI |

InChI=1S/C5H8.C4H6/c1-4-5(2)3;1-3-4-2/h4H,1-2H2,3H3;3-4H,1-2H2 |

InChI Key |

VLLYOYVKQDKAHN-UHFFFAOYSA-N |

SMILES |

CC(=C)C=C.C=CC=C |

Canonical SMILES |

CC(=C)C=C.C=CC=C |

Origin of Product |

United States |

Synthetic Methodologies for Isoprene Butadiene Copolymers

Anionic Copolymerization Techniques

Anionic polymerization, particularly when initiated by organolithium compounds, stands out as a powerful method for synthesizing copolymers with precise control over molecular weight, a narrow molecular weight distribution, and defined monomer sequences. acs.org This "living" polymerization process, characterized by the absence of termination or chain transfer reactions under ideal conditions, is exceptionally well-suited for creating complex polymer structures. mdpi.com

The choice of initiator and solvent system profoundly impacts the kinetics of anionic copolymerization. Organolithium compounds, such as the isomers of butyllithium, are common initiators for the polymerization of diene monomers like isoprene (B109036) and butadiene. nist.gov In nonpolar hydrocarbon solvents like cyclohexane (B81311), the initiation reaction can be complex, and the active polyisoprenyllithium chain ends tend to form aggregates. cdnsciencepub.com For instance, the order of the propagation reaction in polyisoprenyllithium has been found to be one-quarter, which corresponds to a fourfold association of the active chain ends. cdnsciencepub.com

The introduction of polar additives or solvents significantly alters the polymerization kinetics. The addition of even small amounts of tetrahydrofuran (B95107) (THF) to a cyclohexane system dramatically increases the rate of initiation. cdnsciencepub.com Similarly, the use of phosphazene superbases as additives can accelerate the reaction rate by generating highly reactive anionic species through complexation with the lithium counterion. mdpi.com The effect of alkali metal alkoxides on the kinetics of styrene (B11656) and isoprene copolymerization has also been studied, showing that sodium and potassium tert-amylates can increase the polymerization rate of the styrene monomer through counterion exchange, while lithium tert-amylate can slow the reaction at higher concentrations. acs.org

Table 1: Effect of Additives on Anionic Polymerization Kinetics This table is interactive. Click on the headers to sort the data.

| Initiator System / Additive | Solvent | Monomer(s) | Observed Kinetic Effect |

|---|---|---|---|

| Butyllithium | Cyclohexane | Isoprene | Complex initiation; propagation order of 0.25 due to chain-end aggregation. cdnsciencepub.com |

| Butyllithium / Tetrahydrofuran (THF) | Cyclohexane | Isoprene | Greatly increased initiation rate. cdnsciencepub.com |

| sec-BuLi / Phosphazene Superbases (t-BuPₓ) | Benzene | Styrene, Butadiene | Increased reaction rate; effectiveness follows the order t-BuP₄ > t-BuP₂ > t-BuP₁. mdpi.com |

| n-BuLi / Potassium tert-amylate (KOAm) | Cyclohexane | Styrene, Isoprene | Accelerates styrene polymerization, even at low concentrations. acs.org |

| n-BuLi / Lithium tert-amylate (LiOAm) | Cyclohexane | Styrene, Isoprene | Retards polymerization at overstoichiometric concentrations. acs.org |

Living anionic polymerization is an ideal method for the synthesis of well-defined block copolymers. mdpi.com The primary strategy involves the sequential addition of monomers to the reaction. nih.gov This process begins with the polymerization of the first monomer (e.g., butadiene) using an initiator like butyl lithium in a solvent such as cyclohexane. google.com Once the first monomer is consumed, the second monomer (e.g., isoprene) is introduced into the reactor. The living polymer chains from the first block (polybutadienyl-lithium) then initiate the polymerization of the second monomer, creating a diblock copolymer. google.com

This procedure can be continued to form multiblock copolymers with precise structures, such as ABA triblock or (AB)n alternating multiblock copolymers. mdpi.comgoogle.com For this process to be successful, the living chain-end anion of the first block must be nucleophilic enough to initiate the polymerization of the subsequent monomer. nih.gov For many common monomers, an established order of addition based on increasing electron affinity must be followed: styrene < butadiene ≈ isoprene < methyl acrylate (B77674) < ethylene (B1197577) oxide. nih.gov Because butadiene and isoprene have similar reactivities and their living anions have similar nucleophilicity, crossover polymerization is possible, allowing for the synthesis of various block structures. mdpi.com

In copolymerization, the monomer reactivity ratios (r₁) and (r₂) dictate how the two different monomers are incorporated into the polymer chain. These ratios are heavily influenced by the solvent system and the nature of the counterion. semanticscholar.org

In nonpolar hydrocarbon solvents, anionic copolymerization of styrene and dienes (like butadiene or isoprene) generally favors the incorporation of the diene. semanticscholar.org However, this preference can be completely reversed in polar solvents. In tetrahydrofuran (THF), the reactivity ratio for styrene becomes much larger than that for the diene, leading to preferential styrene incorporation. semanticscholar.org

The counterion also plays a crucial role. The use of a hydrocarbon-soluble organosodium initiator instead of an organolithium one can dramatically alter the copolymerization behavior, resulting in nearly equal reactivity ratios for styrene (rS = 0.42) and butadiene (rB = 0.30) in toluene. semanticscholar.org Furthermore, additives like alkali metal alkoxides can be used to precisely tune the reactivity ratios. For the copolymerization of styrene and isoprene, adding small amounts of potassium tert-amylate can yield reactivity ratios (rS = 13.8 and rI = 0.07) similar to those seen in highly polar solvents like THF, enabling the synthesis of random copolymers. acs.org This demonstrates that the monomer gradient along the polymer chain can be adjusted from blocky to random or even inverted by carefully selecting the reaction conditions. acs.org

Sequential Monomer Addition for Block Copolymer Synthesis

Coordination Copolymerization with Transition Metal and Rare-Earth Catalysts

Coordination polymerization, utilizing transition metal and rare-earth catalysts, offers another major pathway for synthesizing isoprene-butadiene copolymers, often yielding materials with high stereoregularity.

Ziegler-Natta (Z-N) catalysts, typically composed of a transition metal compound (from Groups IV-VIII) and an organoaluminum co-catalyst, are effective for polymerizing α-olefins and conjugated dienes like butadiene and isoprene. libretexts.orggoogle.com Heterogeneous Z-N catalysts, such as TiCl₄ supported on MgCl₂, activated by an alkylaluminum compound, are particularly noted for their complex active centers that are sensitive to reaction conditions like temperature and time. jlu.edu.cn

When used for the copolymerization of isoprene and butadiene, TiCl₄/MgCl₂-based systems can produce copolymers with high trans-1,4-configuration. researchgate.netx-mol.com Kinetic studies have shown that the polymerization may initially produce copolymers with a high cis-1,4 content, but the microstructure gradually shifts to a predominantly trans-1,4 sequence as the polymerization progresses. x-mol.com The reactivity ratios for this type of system heavily favor butadiene incorporation, with reported values of r(Bd) = 5.7 and r(Ip) = 0.17. researchgate.net

Catalyst systems based on rare-earth elements, particularly neodymium (Nd), have garnered significant interest for their ability to produce copolymers with unique properties. researchgate.net Neodymium-based Ziegler-Natta systems are known to catalyze the 1,4-cis selective copolymerization of isoprene and butadiene. acs.org

Crucially, specific neodymium catalyst systems have been developed that can produce random isoprene-butadiene copolymers. google.com This is a significant finding because the differing reactivities of the two monomers often lead to tapered or blocky structures. These specialized Nd-based catalysts achieve random incorporation by promoting equal polymerization rates for both isoprene and 1,3-butadiene (B125203). google.com One such approach is through coordinative chain transfer copolymerization, which yields random copolymers with precisely controlled compositions and narrow molecular weight distributions. For one Nd-based system, the monomer reactivity ratios were determined to be r(BD) = 0.76 and r(IP) = 0.70, which are close enough to produce random sequences. researchgate.net

Table 2: Monomer Reactivity Ratios in Isoprene-Butadiene Copolymerization This table is interactive. Click on the headers to sort the data.

| Catalyst System | r(Butadiene) | r(Isoprene) | Resulting Copolymer Structure |

|---|---|---|---|

| TiCl₄/MgCl₂-Al(i-Bu)₃ | 5.7 | 0.17 | High trans-1,4 block-like copolymer. researchgate.net |

| Nd-based CCTP System | 0.76 | 0.70 | Random copolymer. researchgate.net |

| Yttrium-based System | 0.77 | 2.44 | Tailorable composition; favors isoprene. acs.org |

| Mo-based System | 1.13 | 0.31 | Non-ideal, non-constant ratio copolymer. nih.govresearchgate.net |

Ziegler-Natta and Related Catalyst Systems

Molybdenum-Based Catalytic Systems for High Vinyl Content

Molybdenum-based catalytic systems are particularly effective for synthesizing isoprene-butadiene copolymers with a high content of vinyl groups (1,2- and 3,4-structures). mdpi.com These high vinyl copolymers exhibit desirable properties such as excellent aging resistance, high wet skid resistance, and low heat build-up. mdpi.com Research has demonstrated that binary molybdenum (Mo)-based catalytic systems can initiate the coordination polymerization of butadiene and isoprene with high activity and stereoselectivity towards vinyl structures. mdpi.comresearchgate.net

The reactivity ratios in these systems indicate a non-ideal, non-constant copolymerization process. In one study using a MoO₂Cl₂·TNPP/Al(i-Bu)₂OPhCH₃ catalytic system, the reactivity ratios were calculated to be r(Bd) = 1.13 and r(Ip) = 0.31. mdpi.comresearchgate.net This suggests that butadiene monomers have a higher tendency to homopolymerize, while isoprene monomers are more inclined to copolymerize with butadiene. mdpi.comresearchgate.net The microstructure of the incorporated isoprene is dependent on the monomer feed ratio; at lower isoprene concentrations, the units are primarily 1,2- and 3,4-structures. mdpi.comresearchgate.netresearchgate.net

Recent advancements have focused on balancing the steric hindrance of ligands with the solubility of the catalyst to enhance performance. rsc.org By synthesizing Mo-based catalysts with low-steric-hindrance alkoxy ligands, researchers achieved a record catalytic activity of 6.1 × 10⁵ g of polymer per mole of Mo, while ensuring the vinyl content of the polybutadiene (B167195) product remained above 80%. rsc.org

Table 1: Effect of Different Ligands on Molybdenum-Catalyzed Butadiene-Isoprene Copolymerization Data derived from research on Mo-based catalytic systems. mdpi.com

| Ligand | Monomer Conversion (%) | Vinyl Content in Butadiene Units (%) | 3,4-Content in Isoprene Units (%) |

|---|---|---|---|

| Tris(nonylphenyl)phosphite (TNPP) | >70 | High | High (at low isoprene feed) |

| Tributyl phosphate (B84403) (TBP) | High | >80 | N/A |

| Triphenylphosphine (P(Ph₃)₃) | Active | N/A | N/A |

| Alkoxy Ligands | High | >80 | N/A |

Vanadium-Based Catalysts and Stereoselectivity

Vanadium-based catalysts are historically recognized for their exceptional ability to produce highly trans-1,4 stereoregular polymers from conjugated dienes. researchgate.netmdpi.comcnr.it Catalytic systems, whether heterogeneous (e.g., VCl₃ or VCl₄ with AlEt₃) or soluble (e.g., V(acac)₃-AlEt₂Cl), are the most important for preparing crystalline, high trans-1,4 poly(butadiene). researchgate.netmdpi.com

However, the stereoselectivity of vanadium catalysts can be significantly altered by modifying the ligand environment around the metal center. researchgate.netnih.gov This allows for the synthesis of copolymers with varied microstructures. A significant shift from trans-1,4 to cis-1,4 selectivity has been achieved in isoprene polymerization by employing iminopyridine-supported vanadium(III) catalysts activated with methylaluminoxane (B55162) (MAO). researchgate.netnih.gov For example, while a traditional VCl₃/MAO system yields polyisoprene with 100% trans-1,4 units, an N-aryl substituted iminopyridyl vanadium complex (V3 [Ph]) activated by MAO produces a polymer with high cis-1,4 selectivity (75%) and 25% 3,4-units, with no trans-1,4 units detected. nih.gov

Table 2: Influence of Vanadium Catalyst Composition on Isoprene Stereoselectivity Data synthesized from studies on iminopyridyl vanadium complexes and traditional vanadium systems. nih.gov

| Catalyst System | cis-1,4 (%) | trans-1,4 (%) | 3,4-Units (%) | Polymerization Temperature (°C) |

|---|---|---|---|---|

| VCl₃ / MAO | 0 | 100 | 0 | 25 |

| Iminopyridyl-V(III) [V3] / MAO | 75 | 0 | 25 | 25 |

| Iminopyridyl-V(III) [V3] / MAO | Low | 85 | Low | 0 |

Titanium-Based Catalysts and Cyclopolymerization

Titanium-based Ziegler-Natta catalysts are versatile and have been used for various polymerization schemes, including the cyclopolymerization of conjugated dienes like isoprene and butadiene. researchgate.net The combination of an alkylaluminum halide, such as ethylaluminum dichloride (C₂H₅AlCl₂), with titanium tetrachloride (TiCl₄) creates a catalytic system capable of producing unique "ladder polymers" composed of fused cyclic structures. researchgate.net

The mechanism of this cyclopolymerization is proposed to be cationic. researchgate.net It involves the activation of the monomer to a cation radical by the catalyst, followed by the addition of this activated monomer to the growing polymer chain and subsequent ring-formation steps. researchgate.net The resulting cyclized polyisoprene features a microstructure of six-membered rings fused into predominantly bicyclic structures. cdnsciencepub.com The properties of these cyclopolymers, such as solubility, are influenced by the reaction solvent; polymers prepared in n-heptane are typically insoluble powders, whereas those synthesized in aromatic solvents are soluble. researchgate.net

Beyond cyclopolymerization, titanium-based systems are fundamental to producing linear stereoregular polydienes. The classic TiCl₄/AlR₃ system was among the first to be developed for the synthesis of high cis-1,4-polyisoprene. cnr.itacs.org Modern titanium catalysts, such as half-sandwich titanium(IV) complexes activated by MAO, are used to copolymerize dienes with other monomers like styrene, yielding materials such as sPS-co-PIP (syndiotactic polystyrene-co-polyisoprene). mdpi.com The substitution on the cyclopentadienyl (B1206354) ligand of these half-sandwich catalysts can be varied to influence the incorporation rate of different dienes. mdpi.com

Single-Site Rare-Earth Metal Catalytic Systems

Single-site catalytic systems based on rare-earth metals, particularly neodymium (Nd), scandium (Sc), yttrium (Y), and lutetium (Lu), offer exceptional control over the polymerization of isoprene and butadiene, often leading to highly stereoregular polymers and living polymerization behavior. rsc.orgacs.org Neodymium-based catalysts are the most extensively studied and are used commercially, for instance, in the ternary system AlEt₂Cl/Nd(OCOR)₃/Al(iBu)₃ for the production of high cis-polybutadiene. cnr.itrsc.org These systems can achieve very high cis-1,4 stereoselectivity (>98%) for both butadiene and isoprene polymerization. rsc.org

The choice of cocatalyst significantly impacts both activity and stereocontrol. For a neodymium chloride tripentanolate catalyst, using triisobutylaluminum (B85569) (TIBA) or diisobutylaluminum hydride (DIBAH) as the cocatalyst produces polybutadiene with the highest cis-1,4 content (up to 98.4%), while triethylaluminum (B1256330) (TEA) yields the highest catalytic activity. scielo.org.mx Methylaluminoxane (MAO), in this case, provides poor activity and stereocontrol. scielo.org.mx

A key advantage of certain single-site rare-earth catalysts is their ability to perform living polymerization, enabling the synthesis of well-defined block copolymers. acs.org Remarkably, a single yttrium catalyst bearing an unsymmetrical PNN ligand has been shown to exhibit unparallel stereoselectivity: it polymerizes isoprene to cis-1,4-polyisoprene while polymerizing butadiene to trans-1,4-polybutadiene. acs.org This unique characteristic allows for the synthesis of novel diblock and multiblock copolymers with adjacent blocks of differing stereochemistry (cis-1,4-PIP-b-trans-1,4-PBD) simply by the sequential addition of monomers. acs.org The metal center itself is a determinant of stereoselectivity; for a series of complexes with pincer ligands, scandium and yttrium catalysts produced cis-1,4-polyisoprene, whereas the lutetium analogue yielded trans-1,4-polyisoprene. researchgate.netresearchgate.net

Table 3: Stereoselectivity of Various Single-Site Rare-Earth Metal Catalysts Data compiled from research on yttrium, scandium, lutetium, and neodymium systems. acs.orgscielo.org.mxresearchgate.netresearchgate.net

| Metal Center | Ligand Type | Monomer | Resulting Stereochemistry |

|---|---|---|---|

| Yttrium (Y) | Unsymmetrical PNN | Isoprene | cis-1,4 |

| Yttrium (Y) | Unsymmetrical PNN | Butadiene | trans-1,4 |

| Scandium (Sc) | Diarylamido-based Pincer | Isoprene | cis-1,4 (up to 98.8%) |

| Lutetium (Lu) | Diarylamido-based Pincer | Isoprene | trans-1,4 (up to 83.3%) |

| Neodymium (Nd) | Chloride tripentanolate | Butadiene | cis-1,4 (up to 98.4% with TIBA) |

Influence of Co-catalysts, Ligands, and Reaction Parameters on Polymerization Efficiency and Stereochemistry

The efficiency and stereochemical outcome of isoprene-butadiene copolymerization are not determined by the transition metal alone but are profoundly influenced by the interplay of co-catalysts, ligands, and reaction parameters.

Co-catalysts: The co-catalyst, typically an organoaluminum compound, activates the primary transition metal catalyst and plays a crucial role in determining activity and selectivity.

In Vanadium Systems: The choice between MAO and AlEt₂Cl can alter the resulting polymer structure when using a bis(imino)pyridyl vanadium complex. researchgate.net

In Rare-Earth Systems: For neodymium catalysts, triethylaluminum (TEA) maximizes activity, whereas triisobutylaluminum (TIBA) and diisobutylaluminum hydride (DIBAH) are superior for achieving high cis-1,4 stereocontrol. scielo.org.mx

In Titanium Systems: The ratio of aluminum to titanium in TiCl₄-based systems is a critical parameter for controlling catalyst activity and polymer properties. acs.org

In Cobalt Systems: The cocatalyst can switch the polymerization mechanism. Using AlEt₂Cl with certain aminophosphine-bipyridine cobalt complexes leads to a living cis-1,4 polymerization of isoprene, while using MMAO with a similar catalyst generates a unique cis-1,4-alt-3,4 sequence. acs.org

Ligands: The ligands coordinated to the metal center are arguably the most powerful tool for fine-tuning catalyst performance. Their steric and electronic properties directly shape the active site.

For Molybdenum Catalysts: The use of specific organophosphorus ligands like tris(nonylphenyl)phosphite (TNPP) is key to producing high vinyl (1,2- and 3,4-) structures. mdpi.comqust.edu.cn The balance between ligand steric hindrance and catalyst solubility is critical for maximizing activity. rsc.org

For Vanadium Catalysts: The introduction of iminopyridine ligands can invert the inherent stereoselectivity from trans-1,4 to predominantly cis-1,4. researchgate.netnih.gov

For Rare-Earth Catalysts: Complex, multidentate ligands such as unsymmetrical PNN or pincer ligands enable unprecedented control, leading to living polymerizations and metal-dependent stereoselectivity (e.g., cis- for Y/Sc vs. trans- for Lu). acs.orgresearchgate.net

Reaction Parameters: External conditions such as temperature and time also have a significant impact.

Temperature: Catalyst stereoselectivity can be highly temperature-sensitive. For an iminopyridyl vanadium system (V3/MAO), polymerization of isoprene at 25°C yields 75% cis-1,4 polymer, but lowering the temperature to 0°C causes a dramatic shift, producing a polymer with 85% trans-1,4 selectivity. nih.gov

Reaction Time: As expected, longer polymerization times generally lead to higher monomer conversion and can influence the final molecular weight of the copolymer. nih.gov

Other Polymerization Routes for Isoprene-Butadiene Architectures

Controlled Radical Copolymerization (e.g., for specific architectures)

While coordination polymerization is the dominant industrial method for producing isoprene-butadiene rubbers, controlled radical polymerization (CRP) techniques offer alternative pathways to synthesize copolymers with specific and complex architectures, such as branched or block copolymers. google.com

One innovative approach involves the use of a dual-function catalyst that can facilitate both Atom Transfer Radical Polymerization (ATRP) and coordination polymerization. google.com Research has described a method for preparing branched high-vinyl polybutadiene rubber using a modified molybdenum-based catalyst. google.com This process can be conducted in two ways:

Two-Step (Grafting-through) Method: First, ATRP is employed to synthesize macromonomers of a controlled molecular weight. These macromonomers can be, for example, polybutadiene, styrene-butadiene, or butadiene-methyl methacrylate (B99206) copolymers. In a second step, these macromonomers are subjected to coordination polymerization, where they are incorporated into growing chains to form a branched (or graft) copolymer. google.com

In-Situ Composite Method: ATRP and coordination polymerization are carried out simultaneously in a single reactor. This allows for the in-situ formation of branched structures. google.com

These hybrid methods provide a sophisticated level of control over the final polymer architecture. The properties, length, distribution, and degree of branching in the final rubber can be controlled and adjusted by tuning the parameters of both the ATRP and the coordination polymerization steps. google.com This enables the creation of tailored materials with potentially enhanced processing and mechanical properties compared to their linear counterparts.

Terpolymerization Involving Isoprene, Butadiene, and Third Monomers (e.g., Carbon Dioxide)

The incorporation of carbon dioxide (CO₂), a readily available and renewable C1 feedstock, into polymer backbones is a significant goal in sustainable chemistry. The direct terpolymerization of isoprene, butadiene, and CO₂ presents considerable thermodynamic and kinetic challenges. chemrxiv.org However, a successful indirect route has been developed that involves a two-stage process: the initial cotelomerization of the dienes with CO₂ to form substituted δ-lactones, followed by the ring-opening polymerization (ROP) of these lactone intermediates to yield polyesters. chemrxiv.orgrsc.orgrsc.org

Initial research efforts have focused on optimizing the cotelomerization of isoprene and butadiene with CO₂. chemrxiv.orgrsc.org This reaction typically yields a mixture of three δ-lactones after a subsequent hydrogenation step: 3-ethyl-6-vinyltetrahydro-2H-pyran-2-one (EtVP) from the homocoupling of butadiene, and two isomers from the cross-coupling of isoprene and butadiene, namely 3-ethyl-6-(prop-1-en-2-yl)tetrahydro-2H-pyran-2-one (EtPeP) and 3-ethyl-6-methyl-6-vinyltetrahydro-2H-pyran-2-one (EtVMeP). chemrxiv.orgrsc.org

The table below summarizes the effect of the isoprene:butadiene feed ratio on the composition of the resulting hydrogenated lactone mixture.

Table 1: Influence of Monomer Feed Ratio on Lactone Mixture Composition in Isoprene-Butadiene-CO₂ Cotelomerization

| Isoprene:Butadiene Feed Ratio | EtVP (%) | EtPeP (%) | EtVMeP (%) |

| 3:1 | 69 | 31 (combined) | |

| 6:1 | 42 | 58 (combined) |

Data sourced from Anderson et al. chemrxiv.orgrsc.org

These isolated and purified lactone mixtures are then subjected to organocatalyzed ring-opening (co)polymerization (ROP) to form the final polyester. chemrxiv.orgrsc.org The catalyst 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) has been shown to be effective for this polymerization. chemrxiv.orgresearchgate.net The properties of the resulting copolymers, such as molar mass (Mₙ), dispersity (Đ), and glass transition temperature (T₉), are directly influenced by the composition of the lactone mixture used. chemrxiv.orgchemrxiv.orgrsc.orgresearchgate.net

Research has demonstrated that increasing the proportion of the isoprene-derived lactone, EtPeP, relative to the butadiene-derived lactone, EtVP, in the polymerization feed leads to a notable increase in the glass transition temperature of the resulting copolymer. chemrxiv.orgchemrxiv.orgrsc.orgresearchgate.net Copolymers with molar masses ranging from 5.5 to 12.7 kDa and narrow dispersities (Đ ≈ 1.3) have been synthesized. chemrxiv.orgchemrxiv.orgrsc.orgresearchgate.net However, it was discovered that the presence of the EtVMeP isomer can be detrimental to the polymerization. This is because the ring-opening of EtVMeP results in the formation of a non-nucleophilic tertiary alkoxide chain end, which terminates the polymerization. chemrxiv.orgchemrxiv.orgrsc.orgresearchgate.net This finding underscores the importance of controlling the regioselectivity of the initial cotelomerization reaction to favor the formation of the more reactive EtPeP isomer. chemrxiv.orgrsc.org

The following interactive table presents detailed research findings on the ring-opening copolymerization of various lactone mixtures.

Table 2: Properties of Isoprene-Butadiene-CO₂ Terpolymers from Ring-Opening Polymerization of Lactone Mixtures

| Lactone Feed Ratio (EtVP:EtPeP:EtVMeP) | Molar Mass (Mₙ, kDa) | Dispersity (Đ) | Glass Transition Temperature (T₉, °C) |

| 100:0:0 | 13.6 | 1.1 | -40.0 |

| 75:25:0 | 8.5 | 1.2 | -35.2 |

| 50:50:0 | 9.2 | 1.3 | -28.9 |

| 7:93:0 | 12.7 | 1.3 | -20.5 |

| 69:24:7 | 5.5 | 1.3 | -34.1 |

Data sourced from Anderson et al. and related studies. chemrxiv.orgchemrxiv.orgrsc.orgresearchgate.netnih.gov

Microstructural Characteristics and Polymer Architecture of Isoprene Butadiene Systems

Monomer Sequence Distribution in Isoprene-Butadiene Copolymers

The sequence in which isoprene (B109036) and butadiene monomers are arranged along the polymer chain defines the fundamental structure of the copolymer and dictates its macroscopic properties.

Random Copolymer Structures and Statistical Analysis

In random isoprene-butadiene copolymers, the monomer units are distributed irregularly along the polymer chain. libretexts.org The precise arrangement is governed by the relative reactivities of the isoprene and butadiene monomers during polymerization. libretexts.org Statistical analysis, often employing the Mayo-Lewis equation, is used to predict the copolymer composition based on monomer feed ratios and reactivity ratios. wikipedia.org For the copolymerization of 1,3-butadiene (B125203) and isoprene, the monomer reactivity ratios have been determined to be rBD = 0.76 and rIP = 0.70, indicating a tendency towards random sequence distribution. acs.org This random arrangement prevents the crystallization that can occur in homopolymers, resulting in materials with elastomeric properties.

The statistical distribution of monomers can be influenced by the polymerization conditions. For instance, in the statistical living anionic copolymerization of isoprene and 4-methylstyrene, the significant difference in reactivity ratios (rI = 25.4 and r4MS = 0.007) leads to a block-like tapered copolymer. acs.org

Block Copolymer Architectures (Diblock, Triblock)

Block copolymers consist of two or more long sequences, or "blocks," of a single monomer type. libretexts.org In the context of isoprene-butadiene systems, this results in distinct polyisoprene and polybutadiene (B167195) segments within the same polymer chain.

Diblock Copolymers: These are the simplest form of block copolymers, consisting of one block of polyisoprene and one block of polybutadiene (PI-b-PB). The synthesis of these materials is often achieved through sequential living anionic polymerization. mdpi.com An example is a butadiene-isoprene diblock copolymer composed of a crystalline polybutadiene block and an amorphous polyisoprene block. google.com

Triblock Copolymers: These architectures can be of the A-B-A or A-B-C type. For instance, poly(styrene-b-isoprene-b-styrene) (SIS) and poly(styrene-b-butadiene-b-styrene) (SBS) are commercially significant thermoplastic elastomers. nih.govfraunhofer.de In these materials, the glassy polystyrene end-blocks provide structural integrity at room temperature, while the rubbery polyisoprene or polybutadiene mid-block imparts flexibility. dtic.mil Triblock terpolymers, such as polystyrene-b-polybutadiene-b-polyisoprene (PS-b-PB-b-PI), can also be synthesized by the sequential addition of the respective monomers. mdpi.com

The properties of these block copolymers are highly dependent on the length and composition of the individual blocks, which can be precisely controlled through living polymerization techniques.

Graft Copolymerization of Polyisoprene and Polybutadiene Segments

Graft copolymers are a type of branched copolymer where homopolymer side chains are attached to a main polymer backbone of a different composition. libretexts.org In isoprene-butadiene systems, this can involve grafting polyisoprene chains onto a polybutadiene backbone, or vice versa.

One method to synthesize graft copolymers is through the metallation of a polyisoprene backbone, followed by the initiation of styrene (B11656) polymerization to form poly(isoprene-graft-styrene) copolymers. fraunhofer.de Another approach involves the use of hydrosilylation to introduce reactive sites along a polybutadiene chain, which can then be used to attach polystyrene chains. fraunhofer.deresearchgate.net These materials combine the properties of both the backbone and the grafted chains, leading to unique mechanical and thermal behaviors. For example, poly(chloroprene-g-isobutylene) has been synthesized by the cationic grafting of isobutylene (B52900) from polychloroprene. researchgate.net

Star-Branched Isoprene and Butadiene Polymers

Star-branched polymers consist of several linear polymer chains, or "arms," linked to a central core. kaust.edu.sa These arms can be composed of either polyisoprene, polybutadiene, or a combination of both in the form of block copolymers. The synthesis of well-defined star polymers typically relies on living anionic polymerization coupled with the use of a multifunctional linking agent, such as a chlorosilane. kaust.edu.sa

Star-branched copolymers can be categorized as regular, with identical arms, or miktoarm (asymmetric), with arms of different chemical compositions or molecular weights. kaust.edu.sa For example, A2B2 star copolymers with two polyisoprene arms and two polybutadiene arms have been synthesized. acs.org These complex architectures offer distinct properties compared to their linear counterparts, including lower melt viscosity and different phase separation behavior. Star-branched diene rubbers are also used in applications like high-impact polystyrene (HIPS) and acrylonitrile (B1666552) butadiene styrene (ABS) polymers. google.com

Stereoisomerism and Regiochemistry of Diene Units

The polymerization of diene monomers like isoprene can result in various isomeric structures within the polymer chain, which significantly impacts the material's properties.

cis-1,4, trans-1,4, 1,2, and 3,4 Polyisoprene Microstructures

The polymerization of isoprene can proceed through different addition pathways, leading to four main microstructures: cis-1,4, trans-1,4, 1,2- and 3,4-addition. encyclopedia.pubmdpi.com

cis-1,4-polyisoprene: This microstructure is characteristic of natural rubber and exhibits excellent elastomeric properties due to its low glass transition temperature and ability to crystallize under strain. mdpi.com Synthetic versions with high cis-1,4 content (over 98%) are produced using stereospecific catalysts. mdpi.com

trans-1,4-polyisoprene: This isomer is a hard, crystalline material at room temperature, similar to gutta-percha. rsc.org

1,2- and 3,4-polyisoprene: These additions result in vinyl groups pendant to the polymer backbone. encyclopedia.pubmdpi.com The presence of these structures disrupts the regularity of the chain, leading to a more amorphous polymer with a higher glass transition temperature. mdpi.com The 3,4-addition creates an asymmetric carbon atom, which can lead to different tacticities (isotactic, syndiotactic, or atactic). encyclopedia.pubmdpi.com

The relative proportions of these microstructures are determined by the catalyst system and polymerization conditions. mdpi.comrsc.org For example, certain iron-based catalysts can be tuned to produce polyisoprenes with varying ratios of cis-1,4 and 3,4 units. rsc.org Similarly, chromium-based catalysts can be designed to yield either high cis-1,4 or high trans-1,4 polyisoprene. osti.gov

The following table summarizes the different microstructures of polyisoprene:

| Microstructure | Description | Key Properties |

| cis-1,4 | Isoprene units are linked in a cis configuration at the 1 and 4 carbon positions. | Elastomeric, low Tg, high resilience |

| trans-1,4 | Isoprene units are linked in a trans configuration at the 1 and 4 carbon positions. | Hard, crystalline, tough |

| 1,2-addition | Polymerization occurs across the 1 and 2 carbon positions, leaving a pendant vinyl group. | Disrupts chain regularity, increases Tg |

| 3,4-addition | Polymerization occurs across the 3 and 4 carbon positions, leaving a pendant isopropenyl group. | Disrupts chain regularity, increases Tg, introduces chirality |

cis-1,4, trans-1,4, and 1,2 Polybutadiene Microstructures

The polymerization of 1,3-butadiene can proceed through several pathways, leading to distinct microstructures within the polymer chain. These structures—cis-1,4, trans-1,4, and 1,2-polybutadiene—impart different physical and mechanical properties to the final material.

The 1,4-polymerization mechanism results in a double bond remaining in the polymer backbone. This can occur in two distinct stereoisomeric forms:

cis-1,4-polybutadiene : This isomer is known for its excellent elasticity and high resistance to cut growth, making it a crucial component in applications like tire treads and sidewalls. High cis-1,4-polybutadiene, with a cis content typically between 92% and 98%, exhibits a low glass transition temperature (Tg) below -100°C and has properties very similar to natural rubber. polimi.it Its ability to crystallize under stretching (strain-induced crystallization) enhances its mechanical strength. polimi.it

trans-1,4-polybutadiene : Compared to the cis isomer, the trans form has a higher melting point (Tm), a higher glass transition temperature (Tg), and greater crystallinity. This structure is a semicrystalline solid and is known to exist in a monoclinic form at room temperature. d-nb.info

The 1,2-polymerization pathway, often referred to as vinyl incorporation, results in a polyethylene (B3416737) backbone with a pendant vinyl group. The carbon atom to which the vinyl group is attached is asymmetric, leading to different tacticities: isotactic, syndiotactic, or atactic. Polybutadiene with a high vinyl content, typically produced using polar additives in anionic polymerization, tends to be less thermally stable. researchgate.net A high concentration of 1,2-units significantly raises the glass transition temperature of the polymer. researchgate.net

The specific microstructure obtained is heavily influenced by the polymerization method and catalyst system. Anionic polymerization in non-polar hydrocarbon solvents with alkyllithium initiators typically produces polybutadiene with about 92% 1,4-units and 8% 1,2-units. researchgate.netmdpi.com The addition of polar modifiers like ethers or amines increases the proportion of 1,2-microstructure. researchgate.netmdpi.com In contrast, Ziegler-Natta catalysts, particularly those based on neodymium, are renowned for producing polybutadiene with a very high cis-1,4 content, often exceeding 95-98%. scielo.brgoogle.comrsc.org

Table 1: Comparison of Polybutadiene Microstructures

| Microstructure | Key Characteristics | Typical Tg | Common Synthesis Method |

| cis-1,4 | Excellent elastomer, high elasticity, high cut growth resistance, low crystallinity. | Below -100°C. | Ziegler-Natta catalysts (e.g., Neodymium-based). scielo.br |

| trans-1,4 | Semicrystalline solid, higher Tm and Tg than cis isomer. d-nb.info | -28°C (for high trans content). researchgate.net | Anionic polymerization with specific initiators (e.g., alkyl aluminum, n-butyl Li, and barium alkoxide). allenpress.com |

| 1,2-vinyl | Pendant vinyl groups, can be atactic, syndiotactic, or isotactic. | -28°C (for high vinyl content). researchgate.net | Anionic polymerization with polar modifiers (e.g., THF, TMEDA). researchgate.net |

Stereoselective Control in Isoprene-Butadiene Copolymerization

Achieving precise control over the stereochemistry during the copolymerization of isoprene and butadiene is a significant challenge, as the catalyst must selectively polymerize two different monomers into a desired microstructure. The choice of catalyst system is paramount in determining the resulting polymer architecture, whether it be random, blocky, or tapered, and the specific isomeric form of the monomer units.

Ziegler-Natta catalysts, particularly those based on rare-earth metals like neodymium (Nd), are highly effective in producing copolymers with a high cis-1,4 content for both the butadiene and isoprene units. researchgate.netacs.org Neodymium-based systems can yield copolymers with cis-1,4 content exceeding 98%. rsc.orgrsc.org However, with unmodified neodymium catalysts, butadiene polymerizes significantly faster than isoprene, which can lead to a non-random distribution of monomers, resulting in polymer chains with ends rich in butadiene-derived units and isoprene-derived units, respectively. epo.org

Recent advancements have led to the development of single-catalyst systems capable of unprecedented stereoselective control. For instance, certain rare-earth metal catalysts bearing specific ligands can promote the polymerization of isoprene to cis-1,4-polyisoprene (PIP) and butadiene to trans-1,4-polybutadiene (PBD) simultaneously. acs.org A yttrium-based catalyst, for example, not only produced copolymers with coexisting cis-1,4-PIP and trans-1,4-PBD sequences but also exhibited unusual monomer reactivity ratios (rIP = 2.44, rBD = 0.77), enabling the creation of unique sequential microstructures. acs.org Another yttrium-based system showed similar behavior with reactivity ratios of rIP = 2.61 and rBD = 0.57. rsc.org

Anionic polymerization offers another route for controlling microstructure. The use of alkyllithium initiators in non-polar solvents generally favors 1,4-addition. researchgate.net However, the addition of polar modifiers, such as tetrahydrofuran (B95107) (THF), can significantly alter the stereoselectivity, increasing the proportion of 3,4-addition for isoprene units. rsc.orgcdnsciencepub.com This method is crucial for synthesizing block copolymers, but industrial alkyllithium-based methods often result in butadiene segments with less than 50% cis-1,4 content and isoprene segments with less than 90% cis-1,4 content. rsc.orgrsc.org

Table 2: Catalyst Systems for Stereoselective Isoprene-Butadiene Copolymerization

| Catalyst System | Monomer 1 (Isoprene) Microstructure | Monomer 2 (Butadiene) Microstructure | Key Features |

| Neodymium (Nd)-based Ziegler-Natta | High cis-1,4 (>98%). rsc.org | High cis-1,4 (>98%). rsc.org | Produces high-cis copolymers; butadiene polymerizes much faster than isoprene. epo.org |

| Yttrium (Y)-based Cationic | cis-1,4. acs.orgrsc.org | trans-1,4. acs.orgrsc.org | Allows for copolymers with coexisting cis-PIP and trans-PBD sequences; living polymerization enables block copolymers. acs.org |

| Lutetium (Lu)-based Cationic | trans-1,4. acs.org | N/A | Demonstrates metal-dependent stereoselectivity within rare-earth catalysts. acs.org |

| Nickel (Ni)-based Cationic | 1,4-cis selective. acs.org | 1,4-cis selective. acs.org | Can incorporate polar-functionalized dienes while maintaining stereoselectivity. acs.org |

| Alkyllithium (anionic) | Largely 1,4 (in non-polar solvent); increased 3,4 (with polar modifier). researchgate.netrsc.org | Largely 1,4 (in non-polar solvent); increased 1,2 (with polar modifier). researchgate.net | Allows for synthesis of block copolymers like S-B-S; microstructure is highly dependent on solvent polarity. polymersource.ca |

Molecular Weight and Polydispersity in Isoprene-Butadiene Polymers

The molecular weight and molecular weight distribution, or polydispersity index (PDI), are fundamental characteristics of isoprene-butadiene polymers that significantly influence their processing and mechanical properties. polimi.it The PDI (Mw/Mn), which is the ratio of the weight-average molecular weight (Mw) to the number-average molecular weight (Mn), provides information about the breadth of the molecular weight distribution. google.com

Living anionic polymerization is a well-established method for producing polymers with controlled molecular weights and narrow polydispersity. rsc.org In principle, this technique can yield a PDI value slightly greater than 1.0, indicating a very uniform distribution of polymer chain lengths. google.com For example, a poly(styrene-b-isoprene) copolymer synthesized via living anionic polymerization showed a PDI of 1.22. polymersource.ca Similarly, using dimethylaminopropyllithium as an initiator for polydienes resulted in a PDI of less than 1.1. uoa.gr

In contrast, Ziegler-Natta catalyst systems can produce a broader range of molecular weights and distributions. Isoprene-butadiene copolymers synthesized with a neodymium-based catalyst have shown PDI values ranging from 2.53 to 3.55, with number-average molecular weights (Mn) from 288,000 to 328,000 g/mol and weight-average molecular weights (Mw) from 832,000 to 1,023,000 g/mol . epo.orggoogle.com Specific butadiene-isoprene diblock copolymers produced with these catalysts can have a weight-average molecular weight (Mw) ranging from 600,000 to 1,300,000 g/mol and a PDI between 2.0 and 2.6. Coordinative chain transfer copolymerization using a neodymium precatalyst is a strategy that can achieve narrow molecular weight distributions while producing multiple polymer chains per catalyst molecule. researchgate.net

The choice of polymerization technique fundamentally dictates the resulting molecular weight characteristics. Free-radical polymerization, for instance, typically results in a broad molecular weight distribution, with PDI values often exceeding 3.0 for emulsion rubbers. google.com

Table 3: Molecular Weight and Polydispersity Data for Isoprene-Butadiene Polymers

| Polymerization Method / Catalyst | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Monomer Ratio (Isoprene/Butadiene) | Source |

| Neodymium-Aluminum Catalyst | 328,000 | 832,000 | 2.53 | 30/70 | epo.org |

| Neodymium-Aluminum Catalyst | 288,000 | 1,023,000 | 3.55 | 50/50 | google.com |

| Neodymium-based Ziegler-Natta | N/A | 600,000 - 1,300,000 | 2.0 - 2.6 | Diblock Copolymer | |

| Living Anionic Polymerization | 33,000 (PS block) / 33,000 (PI block) | N/A | 1.22 | Styrene-Isoprene Diblock | polymersource.ca |

| Anionic (DMAPLi initiator) | 3,000 - 40,000 | N/A | < 1.1 | Homopolymer | uoa.gr |

Advanced Spectroscopic and Chromatographic Characterization of Isoprene Butadiene Polymeric Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Microstructure Elucidation

NMR spectroscopy is an indispensable tool for the detailed characterization of isoprene-butadiene copolymers, offering quantitative information on their composition, sequence distribution, and stereoregularity. google.com Both proton (¹H) and carbon-13 (¹³C) NMR are employed to unravel the intricate microstructural details of these materials. acs.org

The mole percent of isoprene (B109036) and butadiene in the copolymer can be accurately calculated by integrating the characteristic signals corresponding to each monomer unit. google.com For example, studies have used ¹H NMR to determine the comonomer composition ratios in randomly copolymerized styrene-isoprene-butadiene (r-SIBR) and other related copolymers. psu.edu The analysis of ¹H NMR spectra allows for the quantification of different isoprene and butadiene microstructures, which is critical for predicting the polymer's physical and mechanical properties. google.com

| Copolymer Type | Monomer Feed Ratio (Butadiene:Isoprene) | Analysis Method | Key Findings | Reference |

| Butadiene-Isoprene | Varied | ¹H NMR | Determined monomer conversion and microstructure. | nih.gov |

| Isoprene-Butadiene | Varied | ¹H NMR & IR | Showed high cis-butadiene content even at high isoprene levels. | google.com |

| Styrene-Isoprene-Butadiene | Varied | ¹H NMR | Confirmed comonomer composition matched feed ratio. | psu.edu |

While ¹H NMR provides compositional data, ¹³C NMR spectroscopy offers deeper insights into the sequential distribution of monomer units and the stereoregularity of the polymer chain. cjps.org The greater chemical shift dispersion in ¹³C NMR allows for the resolution of signals from carbons in different triad (B1167595) and even pentad sequences (e.g., BBB, BBI, IBI, where B is butadiene and I is isoprene). cjps.org This level of detail is crucial for understanding the randomness or blockiness of the copolymer. colab.ws

Furthermore, ¹³C NMR is instrumental in determining the stereoregularity, such as the content of syndiotactic, isotactic, and atactic triads. For instance, in butadiene-isoprene diblock copolymers, ¹³C NMR has been used to quantify the syndiotactic triad content of the polybutadiene (B167195) block. google.com The analysis of ¹³C NMR spectra has revealed multiblocked microstructures in certain isoprene-styrene copolymers and has been used to characterize the high cis-1,4-polyisoprene and cis-1,4-polybutadiene content in terpolymers. colab.ws

| Copolymer System | Catalyst System | ¹³C NMR Findings | Significance | Reference |

| Isoprene-Styrene | Lutetium-based | Multiblocked microstructure with high cis-1,4-polyisoprene units. | Revealed detailed copolymer architecture. | colab.ws |

| Butadiene-Isoprene | TiCl₄/MgCl₂-Al(i-Bu)₃ | Calculated dyad and triad sequence distributions. | Allowed correlation of structure with thermal properties. | cjps.org |

| Butadiene-Isoprene Diblock | Not specified | Determined syndiotactic triad content in the polybutadiene block. | Characterized stereoregularity of the hard block. | google.com |

1H NMR for Compositional and Structural Analysis

Infrared (IR) Spectroscopy for Identifying Functional Groups and Microstructures

Infrared (IR) spectroscopy is a rapid and powerful technique for the qualitative and semi-quantitative analysis of isoprene-butadiene copolymers. It is particularly useful for identifying the presence of specific functional groups and distinguishing between different microstructures based on their characteristic absorption bands. psu.edu For example, the out-of-plane C-H bending vibrations are sensitive to the substitution pattern on the double bond, allowing for the differentiation of cis-1,4, trans-1,4, and vinyl (1,2- or 3,4-) units. google.com

In the analysis of isoprene-butadiene rubbers, IR spectroscopy has been used to break down the microstructure of the butadiene fraction, confirming high cis-1,4 content. google.com The technique can also be used to monitor the evolution of microstructures during processes like thermal-oxidative aging. acs.org While often used qualitatively, with proper calibration, IR can provide quantitative estimates of the different isomeric structures.

| Microstructure | Characteristic IR Absorption Band (cm⁻¹) | Vibration Mode | Reference |

| cis-1,4 Polyisoprene | ~836 | C-H out-of-plane bending | acs.org |

| 3,4 Polyisoprene | ~890 | C-H out-of-plane bending | acs.org |

| cis-1,4 Polybutadiene | ~740 | C-H out-of-plane bending | google.com |

| trans-1,4 Polybutadiene | ~965 | C-H out-of-plane bending | colab.ws |

| 1,2 Polybutadiene (Vinyl) | ~910 | C-H out-of-plane bending | colab.ws |

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary method for determining the molecular weight and molecular weight distribution of polymers. taylorfrancis.commdpi.com In this technique, polymer molecules in solution are separated based on their hydrodynamic volume as they pass through a column packed with porous gel. Larger molecules elute first, followed by smaller molecules.

GPC/SEC is used to determine the number-average molecular weight (Mn) and weight-average molecular weight (Mw) of isoprene-butadiene copolymers. mdpi.com Mn is the total weight of all the polymer molecules in a sample, divided by the total number of polymer molecules. Mw is the weighted average, where the contribution of each molecule is proportional to its mass. These parameters are crucial as they strongly influence the mechanical and processing properties of the rubber. For instance, a high Mw is often associated with increased strength. Researchers have reported Mn values for styrene-isoprene-butadiene terpolymers with narrow molecular weight distributions. colab.ws A patent for a butadiene-isoprene diblock copolymer specifies a weight-average molecular weight (Mw) ranging from 600,000 to 1,300,000 g/mol . google.com

The Polydispersity Index (PDI) is a measure of the breadth of the molecular weight distribution of a polymer and is calculated as the ratio of Mw to Mn (PDI = Mw/Mn). googleapis.com A PDI value of 1.0 indicates a monodisperse polymer where all chains have the same length, which is typical for polymers made by living polymerization. acs.org For most commercial polymers, the PDI is greater than 1.0.

The PDI is a critical parameter for predicting the processing behavior and final properties of isoprene-butadiene copolymers. A narrow PDI, as seen in some neodymium-catalyzed styrene-isoprene-butadiene terpolymers, suggests a well-controlled polymerization process. colab.ws Conversely, a broader PDI can affect properties like melt flow and elasticity. For example, a patent for a butadiene-isoprene diblock copolymer reports a PDI ranging from 2.0 to 2.6, indicating a homogeneous polymeric species. google.com

| Copolymer System | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Reference |

| Styrene-Isoprene-Butadiene Terpolymer | High | Not specified | Narrow | colab.ws |

| Butadiene-Isoprene Diblock Copolymer | Not specified | 600,000 - 1,300,000 | 2.0 - 2.6 | google.com |

| Poly(1,3-cyclohexadiene) Homopolymer | 300 - 5,000 | 5,000 - 15,000 | 3.0 - 8.0 | googleapis.com |

| Cobalt-catalyzed Polyisoprene | 120,000 - 216,000 | Not specified | 1.08 - 1.35 | acs.org |

Determination of Number-Average and Weight-Average Molecular Weights (Mn, Mw)

Advanced Scattering Techniques for Morphological Analysis

Advanced scattering techniques are indispensable for elucidating the nanoscale structure and phase behavior of complex polymeric systems like isoprene-butadiene copolymers. These methods provide critical insights into the arrangement and dimensions of the distinct polymer domains that dictate the material's macroscopic properties.

Small Angle X-ray Scattering (SAXS) for Domain Structure

Small-Angle X-ray Scattering (SAXS) is a powerful, non-destructive analytical technique used to probe the nanoscale structure of materials. numberanalytics.comosti.gov It is particularly effective for characterizing the morphology of block copolymers, including those containing isoprene and butadiene, by measuring the intensity of X-rays scattered by electron density fluctuations within the sample. numberanalytics.com This analysis reveals information about the size, shape, and arrangement of microphase-separated domains. numberanalytics.com

In isoprene-butadiene based block copolymers, SAXS is instrumental in determining the domain spacing, which is the characteristic distance between repeating structural units. For instance, in a study of a linear styrene-isoprene-butadiene-styrene (SIBS) block copolymer with 19% polystyrene content, SAXS analysis determined the d-spacing of the cylindrical polystyrene domains within the soft isoprene-butadiene matrix to be 28 nm. psu.edu The resulting scattering patterns can also reveal the orientation of these domains. Unoriented (isotropic) samples typically produce a circular scattering pattern, whereas mechanical processing, such as extensional flow, can induce alignment, resulting in anisotropic patterns with distinct spots or streaks that describe the ordered structure. psu.edu

Time-resolved SAXS studies can also follow the kinetics of microphase separation. By quenching a styrene-butadiene diblock copolymer from a homogeneous state to a temperature below its transition point, researchers can monitor the evolution of the scattered intensity to understand the process of structure formation. acs.org

Table 1: SAXS Findings for Isoprene-Butadiene Copolymer Domain Structures

| Copolymer System | Architecture | Key Findings from SAXS | Reference |

| Styrene-Isoprene-Butadiene-Styrene (SIBS) | Linear Tetrablock | Cylindrical polystyrene domains in an isoprene-butadiene matrix; d-spacing of 28 nm. | psu.edu |

| Polystyrene-Polybutadiene-Polyisoprene (PS-PB-PI) | 3-Miktoarm Star | Acts as a pseudo-two-phase system due to similar electron densities of PB and PI. Combined with other techniques, suggests a cubic tricontinuous network structure. | mdpi.com |

| Butadiene-Styrene-Isoprene (BSI) & Styrene-Butadiene-Isoprene (SBI) | Linear Triblock | Confirmed a three-microphase lamellar morphology, not a mixed-diene system. Determined d-spacings for the structures. | uoi.gr |

| Styrene-Butadiene | Diblock in Solution | Used to study the kinetics of microphase separation transition by monitoring the temporal evolution of scattering profiles after a thermal quench. | acs.org |

Small Angle Neutron Scattering (SANS) for Phase Behavior

Small-Angle Neutron Scattering (SANS) is another crucial technique for investigating the structure and phase behavior of polymers. polymerphysics.net SANS operates on similar principles to SAXS but uses a beam of neutrons instead of X-rays. polymerphysics.net A significant advantage of SANS in polymer science is its ability to utilize isotopic substitution, most commonly replacing hydrogen (H) with deuterium (B1214612) (D), to "label" specific polymer chains or blocks. nbi.dkmdpi.com This H/D substitution dramatically alters the neutron scattering length of the labeled component without significantly changing its chemistry, thereby creating high contrast between otherwise similar blocks, such as polyisoprene and polybutadiene. nbi.dk This contrast enhancement is a powerful tool for studying systems where electron density differences are minimal, a common limitation in SAXS analysis of hydrocarbon polymers. polymerphysics.netnbi.dk

SANS is exceptionally well-suited for studying the phase behavior of isoprene-butadiene copolymers. Research on a deuterated polybutadiene-block-polyisoprene (DPB-HPI) diblock copolymer demonstrated the utility of SANS in investigating miscibility and order-disorder transitions (ODT). nbi.dk The study revealed that this copolymer exhibits a lower critical ordering transition (LCOT) type phase behavior, meaning it is disordered at lower temperatures and becomes ordered at higher temperatures. nbi.dk By analyzing the SANS profiles as a function of temperature, researchers can track changes in the scattering intensity, which relates to thermal composition fluctuations and proximity to a phase transition. nbi.dk

The technique can also be applied to copolymers in solution to understand the conformation of individual polymer blocks. In a study of styrene-d8-2-vinylpyridine copolymers (as a model for incompatible blocks), SANS was used to measure the dimensions of the deuterated polystyrene block in various solvents, concluding that its conformation is largely unaffected by the adjoining block under those conditions. kpi.ua This principle is directly applicable to isoprene-butadiene systems for studying single-chain conformation within the bulk morphology.

Furthermore, time-resolved SANS experiments allow for the study of the kinetics of phase separation. Early experiments with time resolutions of several minutes per frame were able to track the late stages of spinodal decomposition in blends of deuterated polybutadiene and polyisoprene. mdpi.com

Table 2: SANS Investigations of Isoprene-Butadiene Copolymer Phase Behavior

| Copolymer System | Key Findings from SANS | Research Focus | Reference |

| Deuterated Polybutadiene-block-Polyisoprene (DPB-HPI) | Exhibited lower critical ordering transition (LCOT) phase behavior. The inverse scattered intensity maximum increased linearly with inverse absolute temperature, consistent with mean-field theory. | Miscibility and order-disorder transition as a function of temperature and pressure. | nbi.dk |

| Butadiene-Styrene | Structural parameters (e.g., period of the superstructure) were studied over a wide temperature range (-190 to +210°C). Good agreement was found between experimental data and theoretical models. | Structural changes as a function of temperature. | kpi.ua |

| Polybutadiene/Polyisoprene Blends | Time-resolved SANS was used to study the late stages of spinodal decomposition. | Kinetics of phase separation. | mdpi.com |

| Styrene-Isoprene | Deuteration of the styrene (B11656) block allowed for clear visualization of interference patterns corresponding to the block copolymer structure. | Comparison of SANS and SAXS for structural analysis. | polymerphysics.net |

Theoretical and Computational Investigations of Isoprene Butadiene Polymer Systems

Quantum Chemical and Molecular Modeling of Polymerization Mechanisms

Quantum chemical methods are instrumental in understanding the intricate details of polymerization reactions. These calculations allow for a detailed examination of the electronic and steric factors that control the catalytic process, from the nature of the active site to the pathways of monomer incorporation.

Density Functional Theory (DFT) and Ab Initio Computations for Active Sites

Density Functional Theory (DFT) and ab initio methods are at the forefront of computational investigations into the active sites of catalysts used in isoprene (B109036) and butadiene polymerization. These techniques provide a detailed picture of the electronic structure and geometry of the catalytic species, which is crucial for understanding their reactivity and selectivity.

Researchers have employed DFT and ab initio computations to model the active species in various catalytic systems, such as those based on Ziegler-Natta catalysts like CpTiCl₃−MAO and rare-earth metals like neodymium. scispace.comacs.orgcapes.gov.brrsc.org For instance, in the CpTiCl₃−MAO system, the catalytically active species is proposed to be a highly unsaturated [CpTi−R]⁺ organotitanium cation, where R represents the growing polymer chain. scispace.comacs.orgcapes.gov.br Ab initio calculations have shown that in these active species, the growing chain is coordinated to the titanium center through both the π-allyl group of its terminal unit and the π-bond of the penultimate unit. acs.org

Table 1: Selected DFT and Ab Initio Studies on Active Sites in Isoprene-Butadiene Polymerization

| Catalyst System | Computational Method | Key Findings on Active Sites |

| CpTiCl₃−MAO | Ab initio, EHT | Active species is the [CpTi−R]⁺ cation; growing chain coordinates via terminal π-allyl and penultimate π-bond. scispace.comacs.orgcapes.gov.br |

| Cationic rare-earth metal with PNP ligand | DFT | Elucidated the structure of the active species and the influence of THF coordination on reactivity. mdpi.com |

| Half-sandwich Mo(III) complexes | DFT | Analyzed Mulliken charges and bond dissociation energies to explain the catalyst activation process. nih.gov |

| Nd-based ternary catalysts | Quantum Chemical Calculations | Modeled active centers and determined Nd-C bond distances within the catalytic complex. rsc.org |

Analysis of Monomer Coordination and Insertion Pathways

Computational analysis is critical for mapping the energetic landscape of monomer coordination and insertion, which are the fundamental steps of polymer chain growth. These studies investigate how isoprene and butadiene monomers approach, coordinate to the catalytic center, and subsequently insert into the metal-polymer bond.

Theoretical studies have shown that the coordination of an incoming monomer to the active titanium species necessitates a significant rearrangement of the growing polymer chain. scispace.comacs.org Specifically, the terminal unit of the chain must shift from an initial η³-allylic coordination to a σ-coordination to accommodate the new monomer. scispace.comcapes.gov.br This rearrangement step is a crucial part of the reaction pathway and its energy barrier can be rate-determining. acs.org Ab initio calculations have revealed that this rearrangement is energetically much more favorable when the last unit of the growing chain is a butenyl group (from butadiene) compared to a 2-methylbutenyl group (from isoprene). scispace.comacs.org

DFT calculations on rare-earth metal-catalyzed systems have detailed the multi-step process of polymerization, which follows a π-allyl-insertion mechanism. mdpi.com This involves the formation of a pre-reaction complex, followed by the insertion of the monomer through a transition state to form the insertion product. mdpi.com Studies have also compared different insertion pathways, such as π-allyl versus σ-allyl insertion, with the former being favored in certain systems. mdpi.com The presence of coordinating molecules like THF can influence these pathways, generally making monomer insertion less favorable. mdpi.comresearchgate.net For neodymium-based systems, modeling of the π-allylic insertion mechanism has shown that the activation energy for the insertion of cis-1,3-butadiene into the neodymium-carbon bond is lower than that for trans-1,3-butadiene. researchgate.netmdpi.com

Mechanistic Insights into Regioselectivity and Stereoselectivity

A key success of computational modeling is its ability to explain and predict the regioselectivity (e.g., 1,2- vs. 1,4-addition) and stereoselectivity (cis vs. trans) of diene polymerization. These factors determine the microstructure of the resulting polymer and, consequently, its physical properties.

DFT studies have been instrumental in rationalizing the high cis-1,4 selectivity observed in the polymerization of butadiene and isoprene with certain rare-earth metal catalysts. mdpi.com These calculations have demonstrated that the cis-1,4 insertion route is often both kinetically and thermodynamically more favorable than trans-1,4 or 1,2-insertion pathways. mdpi.comresearchgate.net The preference for cis-1,4 polymerization by a cationic scandium complex, for instance, was correlated with the energy of butadiene coordination to the metal center. mdpi.com Energy decomposition analysis from DFT calculations has indicated that the selectivity is often governed by a delicate balance between the interaction energy of the monomer with the metal center and the deformation energy required for the monomer to adopt the geometry of the transition state. mdpi.comresearchgate.net

Furthermore, computational studies have highlighted the roles of both electronic and steric factors. The electronic nature of the central metal can have a decisive influence on cis- versus trans-insertion, while steric hindrance often dictates the regioselectivity between 1,4- and 1,2-insertion. mdpi.comresearchgate.net In some yttrium-based systems, an insertion-isomerism mechanism has been proposed based on DFT studies to explain the formation of trans-1,4-polybutadiene. acs.org DFT calculations have also suggested that for certain yttrium catalysts, a "backbiting" interaction of the penultimate double bond of the polymer chain with the active metal center plays a crucial role in determining the regioselectivity, leading to unique copolymer structures. researchgate.netacs.org

Thermodynamic Modeling of Polyisoprene-Polybutadiene Blends and Copolymers

Thermodynamic models are essential for predicting the miscibility and phase behavior of polymer blends and copolymers. These models provide a theoretical framework to understand how molecular interactions and chain architectures influence the macroscopic properties of these materials.

Flory-Huggins Theory and Interaction Parameters

The Flory-Huggins theory is a cornerstone of polymer thermodynamics, providing a mathematical model for the Gibbs free energy of mixing of polymer solutions and blends. wustl.edu A central element of this theory is the Flory-Huggins interaction parameter, χ, which quantifies the interaction energy between the different polymer segments. wustl.eduresearchgate.netmdpi.com A lower χ value indicates greater miscibility.

The interaction parameter can be determined experimentally through techniques like small-angle neutron scattering, differential scanning calorimetry, and inverse gas chromatography, or it can be estimated computationally. nist.govacs.orgnih.govresearchgate.net For blends of polyisoprene and polybutadiene (B167195), the value of χ is influenced by the microstructure of the individual polymers (e.g., the percentage of 1,2- vs. 1,4-units). acs.orgnist.gov Studies on polybutadiene blends with varying 1,2-content have shown that the interaction parameter is strongly dependent on the blend's average composition, which is not fully captured by simpler theories. acs.org Computational approaches using molecular dynamics simulations have also been employed to predict the χ parameter for various polymer pairs, including polyisoprene and polybutadiene. rsc.org

Table 2: Experimentally Determined Flory-Huggins Interaction Parameters (χ) for Selected Polymer Systems

| Polymer System | Method | Key Findings |

| Polyisobutylene / deuterated Polybutadiene | Small-Angle Neutron Scattering | χ depends on both blend composition and the ratio of homopolymer chain lengths. nist.gov |

| Polybutadiene Blends (varying 1,2-content) | Differential Scanning Calorimetry | The reduced interaction parameter, χ/Δy², is a strong function of the average blend composition. acs.org |

| Cured BR/SBR/NBR Blends | Swelling and Tensile Tests | A methodology based on the Flory-Rehner equation was used to estimate χ for crosslinked elastomer blends. nih.gov |

| Polystyrene / Polybutadiene | Various | The interaction parameter is a critical factor in determining the miscibility of the blend. researchgate.net |

Prediction of Phase Behavior (e.g., Lower Critical Solution Temperature)

The Flory-Huggins theory and the associated interaction parameter are used to predict the phase behavior of polymer blends, including the conditions under which they will phase-separate. wustl.edu Many polymer blends exhibit complex phase diagrams, which can include an upper critical solution temperature (UCST), where phase separation occurs upon cooling, or a lower critical solution temperature (LCST), where phase separation is induced by heating. mdpi.comwikipedia.org

Blends of polyisoprene and polybutadiene have been observed to exhibit LCST behavior. nist.govmdpi.com For a blend of low-vinyl polybutadiene and low-vinyl polyisoprene, an LCST was experimentally determined to be around 61-62°C. nist.gov Similarly, blends of natural rubber (a form of polyisoprene) and polybutadiene also show LCST behavior, with a critical temperature around 328 K (55°C). researchgate.net The existence of an LCST is attributed to factors such as the weakening of specific interactions between the polymer components and the increasing contribution of free volume differences as the temperature rises. mdpi.com Thermodynamic models can be used to construct phase diagrams that predict these critical temperatures, helping to guide the processing and application of these polymer blends. nist.govsemi.ac.cn

Computational Studies on Polymer Blends (e.g., Molecular Dynamics Simulations for Thermal Conductivity)

Computational methods, particularly molecular dynamics (MD) simulations, provide significant insights into the material properties of polymer blends, such as those containing polyisoprene and polybutadiene. These simulations are instrumental in predicting thermo-mechanical behavior, which is crucial for the design and application of new composite materials. semanticscholar.org One of the key properties investigated is thermal conductivity, as these polymers are often used in the rubber industry where heat management can be critical. semanticscholar.org

Researchers have employed MD simulations using a Green-Kubo approach to calculate the thermal conductivities of both untreated polyisoprene and polybutadiene at atmospheric pressure across a temperature range of -10 °C to 50 °C. semanticscholar.orgmdpi.comnih.gov These simulations have been validated by comparing the results with experimental data obtained through methods like the transient hot wire technique. mdpi.comnih.gov For instance, the thermal conductivity for untreated polyisoprene with a molecular weight of 54,000 g/mol and untreated polybutadiene with a molecular weight of 45,000 g/mol have been measured and compared against simulated values. nih.gov The results generally show good agreement, although MD simulations can sometimes slightly overestimate the thermal conductivity, a deviation often attributed to the chosen force field description. semanticscholar.orgnih.gov

Further studies have delved into the influence of system size (number of atoms) and crosslinking on thermal conductivity. mdpi.com For untreated polyisoprene, simulations with 12,000, 24,000, and 48,000 atoms yielded thermal conductivities of 0.15, 0.149, and 0.154 W/m/K, respectively. mdpi.com Similarly, for untreated polybutadiene, systems with the same atom counts showed thermal conductivities of 0.209, 0.204, and 0.213 W/m/K. mdpi.com These findings suggest that the simulation approach is robust and can be used to predict the properties of new polymer blends. mdpi.com Investigations into vulcanized systems have also been performed, considering C-C and C-S-S-C crosslink bridges, revealing that the type of crosslinking does not have a significant influence on heat transfer in these polymers. mdpi.com

Below is a table summarizing the thermal conductivity values obtained from both MD simulations and experimental measurements.

| Polymer | Method | Temperature (°C) | Thermal Conductivity (λ, W/m/K) |

| Polyisoprene | MD Simulation | 22 | 0.17 researchgate.net |

| Polyisoprene | MD Simulation | Normal Conditions | 0.15 mdpi.com |

| Polyisoprene | Transient Hot Wire | 22 | 0.14 mdpi.comresearchgate.net |

| Polybutadiene | MD Simulation | Normal Conditions | 0.21 mdpi.com |

| Polybutadiene | Transient Hot Wire | Not Specified | 0.174 - 0.19 mdpi.com |

Kinetic Modeling of Isoprene-Butadiene Copolymerization

Kinetic modeling is a powerful tool for understanding and optimizing the copolymerization of isoprene and butadiene. These mathematical models are developed to describe the complex reaction mechanisms, allowing for the prediction of process outcomes and polymer properties. arpnjournals.org The kinetic approach involves formulating and numerically solving equations that represent the concentrations of all species involved in the polymerization process, including monomers, initiators, active centers, and polymer chains of varying lengths. arpnjournals.org Such models are essential for the industrial production of synthetic rubbers, where the final properties of the product are determined by the combination of monomers and the polymerization method. arpnjournals.org

Mathematical Models for Reaction Rates and Monomer Conversion

A key component of these models is the determination of monomer reactivity ratios (r₁ for butadiene, r₂ for isoprene), which describe the relative tendency of a growing polymer chain ending in one monomer to add the same monomer versus the other. In a study using a binary molybdenum (Mo)-based catalytic system, the reactivity ratios for butadiene-isoprene copolymerization were determined to be r₁ = 1.13 and r₂ = 0.31. mdpi.com The fact that r₁ > 1 suggests that butadiene monomers have a tendency towards homo-polymerization, while r₂ < 1 indicates that isoprene monomers tend to copolymerize with butadiene. mdpi.com The product of the reactivity ratios (r₁r₂ < 1) points towards a non-ideal, non-constant ratio copolymerization. mdpi.com Under these specific catalytic conditions, monomer conversions can reach as high as 90%. mdpi.com

The table below presents reactivity ratios from different catalytic systems for butadiene (Monomer 1) and isoprene (Monomer 2) copolymerization.

| Catalytic System | r₁ (Butadiene) | r₂ (Isoprene) | Reference |

| Mo-based | 1.13 | 0.31 | mdpi.com |

| Cobalt-based | 2.5 | 0.8 | mdpi.com |

These models allow for the analysis of monomer conversion as a function of reaction time, temperature, and catalyst concentration. mdpi.comresearchgate.net By fitting the model's predictions to experimental data, the kinetic rate constants for the system can be accurately estimated. mdpi.com

Prediction of Molecular Weight Distributions and Branching

Beyond reaction rates, kinetic models are crucial for predicting the microstructural properties of the final copolymer, such as molecular weight distribution (MWD) and the degree of branching. mdpi.com The MWD and architecture of a polymer strongly influence its macroscopic material properties. mdpi.com

Mathematical models have been developed that incorporate chain transfer reactions to the polymer, which is a primary mechanism for the formation of branched macromolecules. researchgate.net For instance, a model for the cationic copolymerization of isobutylene (B52900) and isoprene has been established that includes initiation, chain growth, chain transfer to monomer, and termination reactions to calculate the molecular weight characteristics of the resulting rubber. researchgate.net By using the method of statistical moments, an infinite system of differential equations describing the various polymer chain lengths can be reduced to a finite, solvable system. arpnjournals.org This allows for the calculation of number-average (M̄n) and weight-average (M̄w) molecular weights.

More advanced theoretical frameworks, such as the Flory-Stockmayer theory, can predict the MWD for branched polymers formed through step-growth polymerization. mdpi.com For more complex systems, kinetic Monte Carlo simulations offer a powerful alternative for predicting MWD and branching, providing a detailed, molecule-by-molecule picture of the polymerization process. mdpi.com These computational techniques can account for multiple types of active centers and their exchange of activity, which can lead to branching, allowing for the calculation of key characteristics of the polymer's branched structure. researchgate.net

Structure Property Relationships in Isoprene Butadiene Copolymers

Influence of Composition on Macroscopic Properties

In terpolymers, such as those including styrene (B11656), the composition plays an even more critical role. For example, isoprene (B109036)/butadiene/styrene terpolymers with varying compositions like 45/45/10, 40/40/20, and 35/35/30 exhibit multiple glass transition temperatures. researchgate.net The higher Tg is known to enhance wet traction properties, while the lower Tg contributes to better tread wear, making these materials highly suitable for tire applications. researchgate.net

The properties of vulcanized compounds also show a strong dependence on the copolymer composition. A comparison of vulcanizates from an isoprene/butadiene copolymer and a cis-polybutadiene rubber demonstrates differences in hardness, tensile strength, and elongation at break, highlighting the influence of incorporating isoprene. google.com

Below is a data table comparing the physical properties of a polybutadiene (B167195) (PBD) blend with an isoprene-butadiene rubber (IBR) blend.

| Property | PBD Blend | IBR Blend |

|---|---|---|

| Tensile Strength (MPa) | 19.71 | 16.19 |

| Elongation (%) | 435 | 340 |

| Rebound (%) @ 0°C | 40 | 41 |

| Rebound (%) @ 100°C | 65 | 59 |

| Tan Delta @ 0°C | 0.125 | 0.114 |

| Tan Delta @ 60°C | 0.098 | 0.076 |

Data sourced from US Patent 5,405,927 A google.com

Role of Sequence Distribution on Mechanical and Thermal Behavior

The arrangement of isoprene and butadiene monomer units along the polymer chain—whether random, block, or tapered—has a profound effect on the copolymer's mechanical and thermal characteristics. For a given composition, different sequence distributions can lead to significant variations in properties such as Tg, hysteresis, and stiffness.